N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a tetrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, followed by the introduction of the ethylthio group. The tetrazole ring can be synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions. The final step involves coupling the thiadiazole and tetrazole intermediates with a p-tolyl carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nitration of the aromatic ring would introduce nitro groups.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole and tetrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)-2H-tetrazole-5-carboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxylate
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of both thiadiazole and tetrazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONCMWNROOFQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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